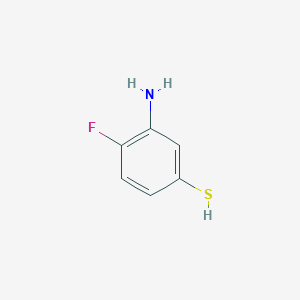

2-Fluoro-5-mercaptoaniline

Description

Contextualization within Fluorinated Aromatic Amines and Thiols

2-Fluoro-5-mercaptoaniline belongs to the classes of fluorinated aromatic amines and aromatic thiols (or thiophenols). The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate a compound's physicochemical properties. acs.org Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, enhance metabolic stability, and increase lipophilicity, all of which are critical properties for bioactive molecules. acs.orgalfa-chemistry.com Fluorinated aromatic amines, therefore, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. alfa-chemistry.comalfa-chemistry.com

Simultaneously, the compound is an aromatic thiol. The thiol group (-SH) is a versatile functional handle in organic synthesis. It is nucleophilic, can be readily oxidized to form disulfides, sulfinic acids, or sulfonic acids, and participates in the formation of thioethers and thiazoles. Aromatic thiols, such as thiophenol and its derivatives, are fundamental reactants in the synthesis of various sulfur-containing heterocycles and coordination polymers. hmdb.ca The presence of both the electron-withdrawing fluorine atom and the versatile thiol group on an aniline (B41778) ring makes this compound a specialized reagent, combining the characteristic properties of these distinct chemical families.

Academic Significance as a Bifunctionalized Building Block

In synthetic chemistry, bifunctional or multifunctional molecules that can be used to construct complex molecular frameworks are often referred to as "building blocks". mit.edunih.govresearchgate.net These compounds are highly valued because they can participate in multiple, often sequential, chemical reactions to rapidly build molecular diversity. beilstein-journals.orgdigitellinc.com this compound is a prime example of such a building block, possessing three distinct reactive sites: the amino group, the mercapto group, and the aromatic ring activated by the fluorine atom.

The academic significance of this compound lies in its potential for use in tandem or multicomponent reactions to synthesize complex heterocyclic systems. researchgate.net For instance, the amino and mercapto groups are positioned in a meta-relationship, which can be exploited to form specific classes of sulfur- and nitrogen-containing heterocycles. The amino group can act as a nucleophile or be converted into a diazonium salt, while the thiol group can participate in cyclization reactions, for example, with aldehydes or carboxylic acids to form benzothiazine or benzothiazole-type structures, respectively. acs.orgresearchgate.net The fluorine atom not only modulates the reactivity of the ring and the other functional groups but also serves as a potential site for nucleophilic aromatic substitution under specific conditions. This trifunctionality allows for the regioselective synthesis of complex molecules, which is a significant goal in modern organic synthesis. digitellinc.com

Historical Overview of Related Mercaptoaniline Chemistry in Synthesis

The chemistry of mercaptoanilines (or aminothiophenols) has a rich history, primarily centered on their use as precursors for sulfur-containing heterocyclic compounds. The simplest members of this family, 2-aminothiophenol (B119425) and 4-aminothiophenol, have long been cornerstone reagents in organic synthesis. hmdb.canist.gov

Historically, 2-aminothiophenol has been extensively used for the synthesis of benzothiazoles. nist.govarkat-usa.org This is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives. researchgate.net These benzothiazole (B30560) scaffolds are prevalent in a wide range of biologically active compounds and industrial dyes. rsc.org Similarly, 4-mercaptoaniline has been a key building block in materials science. mdpi.com Its ability to bind to metal surfaces via the thiol group while presenting a reactive amine functionality has made it a popular choice for creating self-assembled monolayers and for use in surface-enhanced Raman spectroscopy (SERS). mdpi.comresearchgate.netosti.gov

The development of substituted mercaptoanilines, including halogenated variants, represents a progression toward finer control over the properties of the final products. The synthesis of fluorinated analogues, such as this compound, builds upon this foundational chemistry. By incorporating a fluorine atom, chemists can access novel benzothiazole and other heterocyclic structures with potentially enhanced biological activity or unique material properties, continuing the long tradition of leveraging mercaptoaniline chemistry for innovation in synthesis. rsc.org

Data Tables

Table 1: Physicochemical Properties of Core Functional Groups

| Functional Group | Typical Role in Synthesis | Influence on Molecular Properties |

| Amino (-NH₂) | Nucleophile, Base, Diazonium salt precursor | Increases polarity, site for H-bonding |

| Mercapto (-SH) | Nucleophile, Reductant, Metal ligand | Can form disulfide bonds, site for covalent bonding |

| Fluoro (-F) | Inductive electron withdrawal | Enhances lipophilicity and metabolic stability |

Table 2: Overview of Related Aminothiophenol Building Blocks

| Compound | CAS Number | Key Synthetic Applications |

| 2-Aminothiophenol | 137-07-5 | Precursor for benzothiazoles, metal complexes researchgate.netnist.gov |

| 4-Aminothiophenol | 1193-02-8 | Surface modification (SERS), coordination polymers hmdb.camdpi.com |

| 2-Fluoro-4-mercaptoaniline | 15178-48-0 | Intermediate for pharmaceuticals and dyes chemicalbook.comlookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6FNS |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-amino-4-fluorobenzenethiol |

InChI |

InChI=1S/C6H6FNS/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 |

InChI Key |

AGFSPAXLLBOVQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Routes for 2 Fluoro 5 Mercaptoaniline

De Novo Synthesis Strategies for 2-Fluoro-5-mercaptoaniline

The de novo synthesis of this compound, a molecule featuring fluoro, amino, and mercapto functional groups on an aniline (B41778) scaffold, requires carefully planned multi-step pathways. The primary challenge lies in the precise and sequential introduction of these groups while controlling regioselectivity.

Multi-Step Synthetic Pathways from Precursors

The synthesis of this compound typically commences from readily available substituted benzene (B151609) derivatives. Precursors such as fluoronitrobenzenes are common starting points due to the activating nature of the nitro group, which facilitates subsequent nucleophilic substitutions, and the nitro group's ability to be converted into an amine.

One plausible and documented pathway begins with 2,4-dinitrofluorobenzene . A key initial step is the selective reduction of one of the two nitro groups. Research has shown that treating 2,4-dinitrofluorobenzene with powdered iron in the presence of an acid like acetic or hydrochloric acid can selectively reduce the nitro group at the 2-position, yielding 2-fluoro-5-nitroaniline (B1294389) . google.com This process is advantageous over methods using stannous chloride, which tend to produce a mixture of isomers with lower yields. google.com

Once 2-fluoro-5-nitroaniline is obtained, the synthesis can proceed through two main routes:

Introduction of the Mercapto Group followed by Reduction: The nitro group can be diazotized and then converted to a thiol group through reaction with a sulfur-containing nucleophile (e.g., potassium ethyl xanthate followed by hydrolysis). The resulting fluoronitrothiophenol intermediate is then reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to yield the final product, this compound.

Reduction of the Nitro Group followed by Introduction of the Mercapto Group: This route is generally less favored as the amino group is highly reactive and often requires a protecting group during the introduction of the mercapto functionality, adding complexity to the synthesis.

The following table summarizes potential precursors and their synthetic relevance.

| Precursor | Synthetic Rationale | Key Transformation(s) |

| 2,4-Dinitrofluorobenzene | Commercially available; two nitro groups offer multiple functionalization handles. | Regioselective reduction of one nitro group. google.com |

| 2-Fluoro-5-nitroaniline | A key intermediate derived from 2,4-dinitrofluorobenzene. google.com | Conversion of the nitro group to a mercapto group (via diazotization) and subsequent reduction. |

| 4-Fluoro-3-nitrobenzoic Acid | Can be used in solid-phase synthesis where the carboxyl group is anchored to a resin. acs.org | Nucleophilic substitution of fluorine with a protected thiol, followed by reduction of the nitro group. acs.org |

| 2-Fluoro-5-bromoaniline | The bromo group acts as a handle for introducing the mercapto group. | Conversion of the bromo group to a thiol via lithiation and reaction with sulfur, or through palladium-catalyzed coupling. |

Strategic Introduction of Fluoro and Mercapto Functional Groups

The successful synthesis of this compound hinges on the strategic placement of its key functional groups.

Introduction of the Fluoro Group: The fluorine atom is almost always incorporated from the start of the synthesis by using a fluorinated precursor, such as 2,4-dinitrofluorobenzene or 4-fluoro-3-nitrobenzoic acid. google.comacs.org Direct fluorination of an existing aniline or thiophenol ring at a late stage is challenging due to the high reactivity of the reagents and poor regioselectivity.

Introduction of the Mercapto Group: Several methods exist for introducing the thiol (-SH) group onto an aromatic ring.

From a Nitro Group: The Leuckart-Thiophenol reaction, involving diazotization of an amino group (derived from a nitro precursor) followed by reaction with potassium ethyl xanthate and subsequent hydrolysis, is a classic method.

From a Halogen: A leaving group like bromine can be displaced. Alternatively, nucleophilic aromatic substitution of an activated fluorine atom (activated by an ortho/para nitro group) with a sulfur nucleophile like sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis is a viable route. Solid-phase syntheses have utilized the substitution of an aryl fluoride (B91410) with a protected thiol. acs.org

Reduction of Disulfides: The mercapto group can also be introduced by reducing a corresponding disulfide, which might be formed during the synthesis.

Advancements in Green Chemistry for this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally friendly processes. These principles are applicable to the synthesis of this compound, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Exploration of Catalyst-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is minimizing the use of heavy metal catalysts and harsh reagents.

Solvent Choice: The use of water as a solvent is a significant green advancement. Syntheses of related sulfur-containing heterocycles like 2-aminothiophenes and benzothiazoles have been successfully performed in water, sometimes eliminating the need for a catalyst. mdpi.com

Benign Reagents: The use of iron powder for the reduction of nitro groups is considered more environmentally benign than alternatives like stannous chloride. google.com Metal-free oxidation systems, for example using salicylic (B10762653) acid, are also being developed for the synthesis of N-containing heterocycles. frontiersin.org

Application of Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. tandfonline.com This technology can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. organic-chemistry.org

For the synthesis of this compound, several steps could be optimized using microwave irradiation:

Gewald Reaction: The Gewald reaction, used to synthesize substituted 2-aminothiophenes, is a relevant model. Microwave-assisted Gewald reactions have been shown to proceed in minutes with high yields, compared to several hours under conventional heating. organic-chemistry.org

Cyclization Reactions: The formation of heterocyclic rings, a common subsequent step for aminothiophenols, is often accelerated by microwaves. beilstein-journals.org For instance, the condensation of 2-aminothiophenol (B119425) with acids to form benzothiazoles can be achieved efficiently under microwave irradiation in solvent-free conditions. researchgate.net

The following table provides a conceptual comparison of conventional versus microwave-assisted conditions for a reaction type relevant to the synthesis of sulfur-containing anilines.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Advantage of Microwave |

| Reaction Time | Several hours (e.g., 4-15 h) organic-chemistry.orgbeilstein-journals.org | A few minutes (e.g., 5-20 min) tandfonline.comorganic-chemistry.org | Drastic reduction in time and energy consumption. |

| Temperature | Often requires high temperatures and reflux. beilstein-journals.org | Precise temperature control, often at similar or slightly elevated setpoints. | Rapid, uniform heating reduces byproduct formation. |

| Yield | Moderate to good (e.g., 40-90%) tandfonline.com | Good to excellent (e.g., 80-99%) tandfonline.com | Improved reaction kinetics and efficiency. |

| Conditions | Often requires specific solvents and catalysts. | Can enable solvent-free reactions. beilstein-journals.orgresearchgate.net | Reduces waste and simplifies purification. |

Utilization of Ultrasound-Mediated Reaction Enhancements

The application of ultrasound in chemical synthesis, a field known as sonochemistry, offers a potent method for accelerating reaction rates and improving yields. nih.gov This enhancement is primarily due to acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure. mdpi.com This phenomenon can break chemical bonds, create free radicals, and produce fine emulsions that increase the interfacial area between reactants. mdpi.comd-nb.info

In syntheses relevant to this compound and its derivatives, ultrasound has demonstrated significant advantages. For instance, the synthesis of Schiff bases, which involves the condensation of an amine with an aldehyde, can be substantially expedited using sonication. plos.org Similarly, the production of 5-hydroxymethyl-2-mercapto-1-benzylimidazole saw a dramatic rate enhancement, reaching a 90% yield in just half an hour with ultrasound, compared to 70% yield after 72 hours using conventional methods. nih.gov The use of ultrasound often improves reaction times and yields without the necessity of a catalyst. mdpi.com Studies on the sulfonation of aromatic compounds have also shown that sonication leads to a considerable enhancement in reaction rates and improved selectivity compared to silent (non-sonicated) conditions. researchgate.net These findings underscore the potential of ultrasound as a green and efficient tool for the synthesis and derivatization of complex aromatic compounds like this compound. mdpi.comresearchgate.net

Development of Solvent-Free and Aqueous Medium Syntheses

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Methodologies employing aqueous media or solvent-free conditions are particularly noteworthy for the synthesis and functionalization of aromatic amines and thiols.

A highly effective method for the chemoselective acylation of amines has been developed using water as the reaction medium. semanticscholar.orgresearchgate.net In this process, amine hydrochlorides are efficiently acylated by anhydrides upon the addition of sodium bicarbonate. semanticscholar.orgresearchgate.net This approach is particularly relevant for this compound, as it demonstrates high selectivity for the amino group even in the presence of a thiol group; for example, the acetylation of 2-aminothiophenol yields the corresponding acetamide (B32628) without affecting the thiophenolic moiety. semanticscholar.org The reaction proceeds efficiently for various amines, including 2-fluoroaniline (B146934), and the product often precipitates directly from the aqueous medium, simplifying isolation. semanticscholar.orgresearchgate.net

Solvent-free reaction conditions have also proven effective. The acetylation of aromatic amines, phenols, and thiols has been achieved with excellent yields (up to 98%) and short reaction times (5-8 minutes) using a simple grindstone method with a reusable catalyst. niscpr.res.in Furthermore, the synthesis of thioethers from thiols has been successfully performed under neat (solvent-free) and aerial conditions using magnetic iron(III) oxide nanoparticles as a catalyst. sciforum.net These solvent-free and aqueous methods represent environmentally benign and efficient alternatives to traditional solvent-based syntheses.

Design and Implementation of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of sustainable chemistry, aiming to reduce waste and cost. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles.

For reactions involving the functional groups of this compound, several recyclable catalytic systems have been designed. Magnetite (Fe₃O₄) nanoparticles have been employed as a highly efficient and easily separable catalyst for the synthesis of thioethers. sciforum.net Due to their superparamagnetic properties, these nanoparticles can be recovered using an external magnet and have been shown to be reusable without significant loss of activity. sciforum.netencyclopedia.pub Similarly, hydrotalcite, a layered double hydroxide, has served as an effective and reusable catalyst for the acylation of amines, phenols, and thiols under solvent-free conditions. researchgate.net

Other notable examples include:

Cu/SiO₂: A simple and effective catalyst for the three-component condensation reaction to form octahydroquinazolinones, which can be recovered and reused. researchgate.net

TiO₂ZrO₂ composites: Used for the synthesis of benzoxazole (B165842) derivatives, these catalysts are easily recyclable and show excellent tolerance to various functional groups. academie-sciences.fr

Magnetic Core-Shell Nanocatalysts: Systems like Fe₃O₄@SiO₂/collagen have been used to synthesize benzimidazoles and can be magnetically recovered and reused for several runs with minimal loss of activity. doi.org

These catalytic systems offer robust and sustainable pathways for the synthesis and derivatization of aromatic scaffolds. The ability to recycle the catalyst not only aligns with green chemistry principles but also enhances the economic viability of the synthetic process. bnl.gov

Functionalization and Derivatization Strategies of the this compound Scaffold

Reactions at the Aromatic Amino Group (e.g., acylation, imine formation, alkylation)

The amino group of this compound is a primary site for functionalization, allowing for the introduction of a wide range of substituents through reactions such as acylation, imine formation, and alkylation.

Acylation is a fundamental transformation used to form amides, often serving as a protective strategy in multi-step syntheses. semanticscholar.org A highly chemoselective method allows for the acylation of the amino group in the presence of a thiol group by using an aqueous medium. semanticscholar.orgresearchgate.net This is particularly advantageous for a molecule like this compound. The reaction of various amine hydrochlorides with anhydrides in water, facilitated by sodium bicarbonate, proceeds smoothly to yield the corresponding amides. researchgate.net

Interactive Table: Acylation of Various Amines with Acetic Anhydride in Aqueous Medium Data sourced from research on eco-friendly chemoselective acylation. semanticscholar.org

| Substrate (Amine) | Product | Yield (%) |

| Aniline | Acetanilide | 95 |

| 2-Fluoroaniline | N-(2-fluorophenyl)-acetamide | 94 |

| 4-Aminophenol | N-(4-hydroxyphenyl)acetamide | 92 |

| 2-Aminothiophenol | N-(2-mercaptophenyl)acetamide | 90 |

| 1,2-Phenylenediamine | N-(2-aminophenyl)acetamide | 88 |

Imine formation , also known as Schiff base formation, occurs through the condensation of the primary amino group with an aldehyde or ketone. This reaction typically proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond of the imine. mdpi.comresearchgate.net Ultrasound irradiation has been shown to be an effective method for promoting the synthesis of Schiff bases, often leading to high yields in short reaction times. plos.org

Alkylation of the amino group introduces alkyl substituents to the nitrogen atom. This can be achieved through various methods, including reductive amination of carbonyl compounds or through nucleophilic substitution reactions. For instance, N-alkyl anilines can be synthesized via one-pot reductive amination of aldehydes with nitroarenes, where the aniline formed in situ is effectively alkylated. researchgate.netnih.gov

Reactions at the Aromatic Thiol Group (e.g., disulfide formation, thiolation reactions, thioether formation)

The thiol (-SH) group is a highly reactive nucleophile, providing a versatile handle for various chemical modifications, most notably the formation of sulfur-containing linkages.

Disulfide Formation: The thiol group can be readily oxidized under mild conditions to form a disulfide (-S-S-) bond, linking two molecules of the parent thiol. This is a characteristic reaction of thiols and serves as a method for both protection and dimerization.

Thioether Formation: The most common reaction at the thiol group is the formation of thioethers (sulfides), typically through C-S bond formation. A highly efficient, solvent-free method involves the anti-Markovnikov addition of thiols to olefins, catalyzed by recyclable magnetite (Fe₃O₄) nanoparticles. sciforum.net This reaction is fast, clean, and produces excellent yields for a variety of aromatic thiols and styrenes. sciforum.net

Interactive Table: Fe₃O₄-Catalyzed Synthesis of Thioethers from Thiols and Olefins Data based on research findings for regioselective addition of thiols to olefins under solvent-free conditions. sciforum.net

| Entry | Thiol | Olefin | Time (min) | Yield (%) |

| 1 | Thiophenol | Styrene | 3 | 97 |

| 2 | Thiophenol | 4-Methylstyrene | 3 | 95 |

| 3 | Thiophenol | 4-Methoxystyrene | 5 | 92 |

| 4 | 4-Methylthiophenol | Styrene | 3 | 96 |

| 5 | 4-Chlorothiophenol | Styrene | 5 | 94 |

| 6 | Thiophenol | α-Methylstyrene | 10 | 86 |

Other methods for thioether synthesis include copper-catalyzed cross-coupling reactions of thiols with aryl halides. researchgate.net Additionally, thiols can act as potent nucleophiles in substitution and addition reactions. For example, thiols participate in thia-Michael additions to activated olefins and can react with alkyl halides to afford thioethers. sciforum.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group

The fluorine atom on the this compound ring can be displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org Aromatic rings are typically electron-rich, but the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In an SNAr reaction, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. masterorganicchemistry.com

Fluorine, despite its strong bond to carbon, is an excellent leaving group in activated aromatic systems because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com The SNAr reaction is a powerful tool for creating C-N, C-O, and C-S bonds. Recent advances have enabled these reactions to be carried out under mild, aqueous conditions using polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which facilitates the reaction between various nucleophiles and fluoroaromatics. d-nb.info

Interactive Table: SNAr Reactions of Fluoroaromatics with Various Nucleophiles in Aqueous Medium Data adapted from research on SNAr reactions using HPMC in water. d-nb.info

| Electrophile | Nucleophile | Base | Product Yield (%) |

| 1-Fluoro-4-nitrobenzene | Benzylamine | K₃PO₄ | 90 |

| 1-Fluoro-4-nitrobenzene | Morpholine | K₃PO₄ | 97 |

| 2-Fluoropyridine | Piperidine | K₃PO₄ | 81 |

| 1-Fluoro-4-cyanobenzene | Aniline | K₃PO₄ | 65 |

| 1-Fluoro-4-nitrobenzene | Thiophenol | K₃PO₄ | 99 |

| 1-Fluoro-4-nitrobenzene | Phenol | K₃PO₄ | 93 |

This methodology showcases broad functional group tolerance, allowing for the reaction of primary and secondary amines, as well as S- and O-nucleophiles, providing a versatile and sustainable route for the late-stage functionalization of the this compound scaffold. d-nb.info

Direct C-H Functionalization of the Aromatic Ring

The synthesis of this compound through direct C-H functionalization of the aromatic ring represents a modern and atom-economical approach. This strategy avoids the multi-step sequences often associated with classical methods, which typically involve pre-functionalized starting materials. Direct C-H functionalization aims to selectively activate and convert a C-H bond on the fluoroaniline (B8554772) backbone into a C-S bond in a single step. While specific literature detailing the direct C-H thiolation to yield this compound is not extensively documented, analogous transformations reported for anilines and related aromatic systems provide a strong basis for a proposed synthetic route.

Transition metal catalysis, particularly with rhodium and nickel, has emerged as a powerful tool for the directed C-H thiolation of aniline derivatives. nih.govresearchgate.net In these methodologies, a directing group is often employed to control the regioselectivity of the C-H activation and subsequent functionalization. For the synthesis of this compound from 2-fluoroaniline, the inherent directing properties of the amino and fluoro groups would be crucial.

A plausible synthetic route involves the rhodium-catalyzed C-H thiolation of a protected 2-fluoroaniline derivative. The amino group is typically protected, for instance as an acetanilide, to enhance its directing group ability and to prevent side reactions. researchgate.net The protected 2-fluoroaniline can then be subjected to a rhodium catalyst, such as a Rh(III) complex, in the presence of a suitable thiolating agent, like a diaryl disulfide. mdpi.com The reaction is believed to proceed via a chelation-assisted C-H activation at the ortho-position to the directing group. Given the electronic properties and directing effects of the substituents in a protected 2-fluoroaniline, the C-H bond at the C5 position would be a potential site for functionalization.

The general reaction scheme would involve the following steps:

Protection of the amino group of 2-fluoroaniline.

Rhodium-catalyzed C-H thiolation at the C5 position.

Deprotection of the amino group to yield the final product, this compound.

Research on the direct ortho-chalcogenation of anilines using a removable pyridyl directing group with a Rh(III) catalyst has shown high efficiency and broad functional group tolerance. acs.org This methodology could potentially be adapted for the synthesis of this compound. Similarly, nickel-catalyzed C-H chalcogenation of anilines under ligand-free conditions presents another viable, albeit less documented for this specific substrate, pathway. nih.gov

The table below summarizes representative conditions for rhodium-catalyzed C-H thiolation of aniline derivatives, which could be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Rhodium-Catalyzed C-H Thiolation of Aniline Derivatives

| Catalyst | Thiolating Agent | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [RhCp*Cl2]2 | ArSSAr | AgSbF6 | DCE | 100 | 70-95 | mdpi.com |

| [RhCp*Cl2]2 | ArSSAr | AgOAc | t-AmylOH | 120 | 65-88 | acs.org |

This table is a representation of conditions from analogous reactions and would require optimization for the specific synthesis of this compound.

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 5 Mercaptoaniline

Intramolecular Cyclization Pathways (e.g., leading to benzothiazoles, benzothiazines, etc.)

2-Fluoro-5-mercaptoaniline is a key precursor for the synthesis of fluorinated heterocyclic compounds, particularly 6-fluorobenzothiazoles and related structures. The proximate amino and mercapto groups readily undergo intramolecular cyclization with a variety of electrophilic reagents.

Benzothiazole (B30560) Formation:

The most common intramolecular cyclization pathway for 2-aminothiophenols, including the fluorinated analogue, is the formation of the benzothiazole ring system. This is typically achieved by condensation with aldehydes, carboxylic acids, or their derivatives. mdpi.comresearchgate.netmdpi.comnih.govekb.eg

With Aldehydes: The reaction with aldehydes generally proceeds through the formation of a Schiff base intermediate by the reaction of the amino group with the aldehyde. This is followed by a nucleophilic attack of the thiol group on the imine carbon and subsequent oxidative aromatization to yield the 2-substituted-6-fluorobenzothiazole. ekb.eg Various catalysts, including acids, bases, and metal complexes, can be employed to facilitate this transformation. researchgate.netmdpi.com

With Carboxylic Acids and Acyl Chlorides: Condensation with carboxylic acids or acyl chlorides leads to the formation of an intermediate N-acylated species. Subsequent intramolecular cyclization via attack of the sulfur nucleophile on the carbonyl carbon, followed by dehydration, affords the corresponding 2-substituted-6-fluorobenzothiazole. mdpi.comnih.govtku.edu.tw Microwave irradiation and the use of catalysts like L-proline have been shown to promote these reactions under solvent-free conditions. tku.edu.tw

A general mechanism for the formation of benzothiazoles from 2-aminothiophenol (B119425) and benzaldehyde (B42025) is depicted below, which is expected to be analogous for this compound.

Table 1: Examples of Reagents for Benzothiazole Synthesis from 2-Aminothiophenols

| Reagent Type | Specific Example | Expected Product with this compound |

|---|---|---|

| Aldehyde | Benzaldehyde | 2-Phenyl-6-fluorobenzothiazole |

| Carboxylic Acid | Acetic Acid | 2-Methyl-6-fluorobenzothiazole |

| Acyl Chloride | Benzoyl Chloride | 2-Phenyl-6-fluorobenzothiazole |

| β-Diketone | Acetylacetone | 2-Acetonyl-6-fluorobenzothiazole |

Benzothiazine Formation:

While less common than benzothiazole formation, intramolecular cyclization pathways can also lead to the formation of benzothiazine derivatives. For instance, the reaction of 2-aminothiophenols with α-halo ketones can lead to the formation of 1,4-benzothiazine derivatives. nih.gov The reaction of this compound with suitable dielectrophiles would be expected to yield fluorinated benzothiazines. For example, reaction with a 2-bromoacetyl derivative could lead to a fluorinated 1,4-benzothiazin-3-one scaffold. nih.gov

Intermolecular Coupling Reactions (e.g., C-S, C-N, C-C bond formations)

The functional groups of this compound also allow for its participation in various intermolecular coupling reactions to form C-S, C-N, and C-C bonds, expanding its synthetic utility.

C-S Bond Formation: The mercapto group is a potent nucleophile and can readily participate in C-S bond formation reactions. For instance, it can undergo S-alkylation with alkyl halides or participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diaryl sulfides. rsc.org

C-N Bond Formation: The amino group is also nucleophilic and can be a partner in C-N bond-forming reactions. Copper-catalyzed Ullmann-type coupling reactions of the amino group with aryl halides are a common method for the synthesis of diarylamines. nih.gov

C-C Bond Formation: To participate in C-C bond-forming reactions like the Suzuki-Miyaura coupling, the this compound scaffold would typically need to be modified. For example, conversion of the amino group to a halide via a Sandmeyer-type reaction would provide a suitable substrate for palladium-catalyzed cross-coupling with boronic acids. nih.govnih.govmdpi.com

Influence of Fluoro and Mercapto-Amino Groups on Reaction Selectivity and Regiochemistry

The regiochemical outcome of reactions involving this compound is dictated by the electronic properties of the fluoro, mercapto, and amino substituents on the aromatic ring.

Fluoro Group: The fluorine atom at the 2-position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a mesomeric effect (+M effect). In electrophilic aromatic substitution reactions, the +M effect of halogens directs incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org

Amino and Mercapto Groups: The amino group is a strong activating group and an ortho, para-director due to its strong +M effect. The mercapto group is also an activating, ortho, para-directing group.

In this compound, the positions ortho and para to the strongly activating amino group are the most nucleophilic. The fluorine atom is at one of the ortho positions, and the mercapto group is at the meta position relative to the amino group. The directing effects of the substituents would therefore influence the regioselectivity of electrophilic substitution on the ring. The position para to the amino group (position 4) and the position ortho to the amino group and meta to the fluorine (position 6) would be the most likely sites for electrophilic attack.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are scarce, the general mechanisms of its key transformations can be inferred from studies on analogous compounds.

Reactions involving 2-aminothiophenols can, under certain conditions, proceed through radical intermediates. For instance, the oxidative cyclization of 2-aminothiophenol to form benzothiazoles can involve radical pathways, especially when certain oxidants are used. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of such radical intermediates. researchgate.netmdpi.comnih.govchemrxiv.orgscielo.org.mx While no specific EPR studies on this compound have been found, it is plausible that its reactions could involve radical species, which could be investigated using spin trapping experiments in conjunction with EPR. mdpi.com

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction that proceeds through radical anion intermediates. researchgate.net This pathway is often observed in the reaction of aryl halides with strong nucleophiles. While not directly applicable to this compound itself, a derivative, for instance, a halogenated version at a different position on the ring, could potentially undergo SRN1 reactions. The mechanism involves the initial formation of a radical anion, which then fragments to an aryl radical and a halide anion. The aryl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain.

The synthesis of benzothiazoles from 2-aminothiophenols is often catalyzed by metals or acids. A general catalytic cycle for a palladium-catalyzed C-H functionalization/cyclization to form a benzothiazole would involve several key steps:

Coordination: The palladium catalyst coordinates to the 2-aminothiophenol derivative.

C-H Activation/Cyclopalladation: The catalyst facilitates the activation of a C-H bond, often directed by one of the heteroatoms, to form a palladacycle intermediate. nih.gov

Oxidative Addition/Reductive Elimination: Depending on the specific reaction partners, the cycle would proceed through steps of oxidative addition and reductive elimination to form the final product and regenerate the active catalyst. nih.gov

For the more common acid-catalyzed condensation reactions, the catalytic cycle involves protonation of the reaction partner (e.g., an aldehyde or carboxylic acid) to increase its electrophilicity, followed by nucleophilic attack, cyclization, and dehydration as described in section 3.1.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Diverse Heterocyclic Compound Synthesis

The presence of both sulfur and nitrogen nucleophiles in 2-Fluoro-5-mercaptoaniline facilitates its use in the construction of a wide array of heterocyclic systems. These reactions typically proceed through cyclocondensation pathways, where the aniline (B41778) and thiol moieties react with suitable electrophilic partners to form fused ring systems. The fluorine substituent can also modulate the reactivity and properties of the resulting heterocyclic derivatives.

Construction of Benzothiazole (B30560) Frameworks and Derivatives

Benzothiazoles are a prominent class of heterocyclic compounds with a broad spectrum of applications. The synthesis of benzothiazole frameworks from this compound can be achieved through its reaction with various one-carbon electrophiles. For instance, condensation with aldehydes, carboxylic acids, or their derivatives leads to the formation of 2-substituted-6-fluorobenzothiazoles.

The general reaction involves the initial formation of a Schiff base between the amino group of this compound and an aldehyde, followed by an intramolecular cyclization of the thiol group onto the imine carbon. Subsequent oxidation yields the aromatic benzothiazole ring. The reaction conditions can be varied, often employing catalysts to promote cyclization and oxidation.

Table 1: Synthesis of 2-Substituted-6-fluorobenzothiazoles

| Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Aromatic Aldehyde | Oxidant (e.g., H₂O₂, DDQ) | 2-Aryl-6-fluorobenzothiazole |

| Aliphatic Aldehyde | Oxidant (e.g., PCC) | 2-Alkyl-6-fluorobenzothiazole |

This table presents plausible synthetic routes for 2-substituted-6-fluorobenzothiazoles derived from this compound, based on established benzothiazole syntheses from 2-aminothiophenols.

Synthesis of Benzo[d]thiazine and Benzo[b]thiazepine Derivatives

The reactivity of this compound also extends to the synthesis of larger heterocyclic rings, such as benzothiazines and benzothiazepines. These syntheses typically involve reactions with bifunctional electrophiles that can engage both the amino and thiol groups.

For the synthesis of benzo[d]thiazine derivatives, a reaction with an α-halo ketone followed by intramolecular cyclization can be employed. The initial step involves the S-alkylation of the thiol group, followed by the cyclization of the amino group onto the carbonyl carbon.

Benzo[b]thiazepine derivatives can be synthesized through the reaction of this compound with α,β-unsaturated carbonyl compounds. This reaction proceeds via a Michael addition of the thiol group to the double bond, followed by an intramolecular condensation of the amino group with the carbonyl group to form the seven-membered ring.

Formation of Thiazolo[3,2-a]benzimidazole Derivatives

While the direct synthesis of thiazolo[3,2-a]benzimidazole derivatives from this compound is not a direct pathway, it can serve as a precursor to a key intermediate. The synthesis of this fused tricyclic system typically starts from a 2-mercaptobenzimidazole derivative. nih.govresearchgate.net this compound can be conceptually utilized to first synthesize the corresponding 6-fluoro-2-mercaptobenzimidazole. This intermediate can then undergo reaction with α-halo ketones, followed by cyclization, to yield the desired thiazolo[3,2-a]benzimidazole framework. nih.govresearchgate.net

The reaction of 6-fluoro-2-mercaptobenzimidazole with an α-halo ketone results in the S-alkylation of the thiol group. Subsequent acid-catalyzed cyclization and dehydration leads to the formation of the fused thiazole ring, resulting in a substituted thiazolo[3,2-a]benzimidazole.

Synthesis of Other Sulfur and Nitrogen Containing Heterocycles

The versatile reactivity of this compound allows for its application in the synthesis of a variety of other heterocycles containing both sulfur and nitrogen. nih.govmdpi.comopenmedicinalchemistryjournal.com The specific outcome of a reaction is largely dependent on the nature of the electrophilic partner. For instance, reaction with carbon disulfide can lead to the formation of 6-fluoro-1,3-benzothiazole-2-thiol.

Furthermore, reactions with reagents containing adjacent electrophilic centers can lead to the formation of five, six, or seven-membered rings incorporating the N-C-S moiety of the aniline precursor. These syntheses expand the library of accessible heterocyclic compounds, each with potentially unique chemical and physical properties conferred by the fluorine substituent.

Role as a Monomer and Building Block in Polymer Chemistry

The bifunctional nature of this compound, possessing both an amino and a thiol group, makes it a candidate for use as a monomer in the synthesis of functionalized polymers. These functional groups can participate in various polymerization reactions, leading to the formation of polymers with unique properties imparted by the fluorine atom and the aromatic, sulfur-containing backbone.

Synthesis of Functionalized Polymers via Controlled Polymerization

In principle, this compound can be utilized in step-growth polymerization processes. For instance, polyamides or polyimides could be synthesized through the reaction of the amino group with diacyl chlorides or dianhydrides, respectively. The thiol group would remain as a pendant functional group along the polymer chain, available for further modification or for influencing the material's properties.

Alternatively, oxidative polymerization of the thiol and amino groups could lead to the formation of conjugated polymers. Such materials are of interest for their potential electronic and optical properties. Controlled polymerization techniques could potentially be employed to regulate the molecular weight and dispersity of the resulting polymers, thereby allowing for fine-tuning of their properties for specific applications in materials science.

Table 2: Potential Polymerization Reactions of this compound

| Polymerization Type | Co-monomer/Condition | Resulting Polymer Structure |

|---|---|---|

| Polyamidation | Diacyl Chloride | Polyamide with pendant thiol groups |

| Polyimidization | Dianhydride | Polyimide with pendant thiol groups |

This table outlines hypothetical polymerization pathways for this compound, suggesting its potential as a monomer for creating functionalized polymers.

Integration into Conductive Polymer Architectures

The monomer this compound is a promising candidate for the development of novel conductive polymers with tailored properties. Its integration into polymer architectures, typically through electrochemical polymerization, is influenced by the unique electronic and steric effects of both the fluorine and mercapto substituents on the aniline backbone. The general mechanism for the electropolymerization of aniline involves the oxidation of the monomer to form a radical cation, which then couples with other radicals or monomers to propagate the polymer chain. scispace.comresearchgate.net This process is highly dependent on factors like the electrode material, electrolyte composition, and the specific structure of the monomer. researchgate.net

The presence of substituents on the aniline ring significantly alters the polymerization process and the resulting polymer's characteristics. rsc.org The fluorine atom, being highly electronegative, and the mercapto group, with its potential for side reactions and steric bulk, are expected to modify the electronic structure of the monomer and the morphology of the polymer. Studies on fluoro-substituted anilines have shown that they can be electrochemically polymerized, often yielding soluble polymers. sci-hub.se The polymerization proceeds through a radical-cation intermediate, similar to unsubstituted aniline. sci-hub.se However, the conductivity of poly(fluoroaniline)s is generally lower than that of traditional polyaniline (PANI), a phenomenon attributed to the steric effects of the substituent. scispace.com Conversely, the fluorine substituent can enhance the thermal stability and hydrophobicity of the polymer. nih.gov

The mercapto (-SH) group introduces another layer of complexity and functionality. While direct electropolymerization of mercapto-substituted anilines is less documented, research on modifying existing polyaniline structures with thiol-containing compounds shows that the thiol group can be successfully attached to the polymer backbone. researchgate.netscielo.br This modification can improve solubility without significantly compromising the polymer's inherent conductivity. researchgate.net Therefore, in the polymerization of this compound, the mercapto group could potentially lead to cross-linking via disulfide bond formation or influence the polymer's adhesion to electrode surfaces like gold. The combined effects of the fluoro and mercapto groups are anticipated to produce a polymer with a unique balance of conductivity, solubility, thermal stability, and processability. rsc.orgnih.gov

Table 1: Predicted Effects of Substituents on Poly(this compound) Properties

| Property | Effect of Fluoro (-F) Group | Effect of Mercapto (-SH) Group | Predicted Outcome for Poly(this compound) |

|---|---|---|---|

| Conductivity | Generally decreases conductivity compared to PANI due to steric/electronic effects. scispace.comrsc.org | May slightly alter conductivity; potential for cross-linking could impact charge transport. | Moderate conductivity, likely lower than unsubstituted PANI. |

| Solubility | Can increase solubility in organic solvents. sci-hub.se | Can enhance solubility. researchgate.net | Improved solubility in common organic solvents compared to PANI. |

| Thermal Stability | Increases thermal stability. nih.gov | Thiol groups can undergo thermal reactions; disulfide cross-links may enhance stability. | Potentially high thermal and chemical resistance. |

| Morphology | Affects polymer chain packing and film morphology. scispace.com | May induce specific ordering or cross-linking via disulfide bonds. | Unique surface morphology with potential for controlled nanostructuring. |

| Electrochemical Behavior | Alters oxidation/reduction potentials. sci-hub.se | Introduces additional redox activity related to the thiol/disulfide couple. | Complex electrochemical behavior with distinct redox states. |

Development of Molecular Probes and Advanced Organic Materials

The distinct arrangement of amino, fluoro, and mercapto functional groups makes this compound a highly versatile building block for the rational design of advanced organic materials.

Scaffold for Supramolecular Assembly

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. This compound is equipped with multiple functional groups capable of participating in a variety of these interactions, making it an excellent scaffold for crystal engineering and the construction of complex assemblies. nih.gov

The primary amine (-NH2) and thiol (-SH) groups are strong hydrogen bond donors, while the amine nitrogen and the sulfur atom can act as hydrogen bond acceptors. Furthermore, the fluorine atom, despite its high electronegativity, can participate as a weak hydrogen bond acceptor in N-H···F and C-H···F interactions. researchgate.netucla.educonsensus.app Studies on monofluoroanilines have confirmed that the position of the fluorine substituent has a strong influence on the patterns of hydrogen bonding. researchgate.net

A particularly important feature of the thiol group is its ability to form reversible covalent disulfide bonds (S-S) upon mild oxidation. wikipedia.orgchemrxiv.org This dynamic covalent chemistry provides a powerful tool for creating robust yet adaptable structures like macrocycles or molecular capsules. The interplay of strong hydrogen bonding (N-H···N, N-H···S), weaker interactions involving fluorine, and reversible disulfide linkages allows for the programmed self-assembly of this compound into intricate one-, two-, or three-dimensional networks. chemrxiv.org

Table 2: Potential Non-Covalent and Dynamic Covalent Interactions for this compound in Supramolecular Assembly

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Strength | Role in Assembly |

|---|---|---|---|---|

| Hydrogen Bonding | -NH₂, -SH | -NH₂, -SH, -F | Strong to Weak | Directing molecular recognition and packing. researchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate | Stabilizing layered structures. |

| Disulfide Bonding | -SH | -SH (upon oxidation) | Covalent (Reversible) | Forming robust, dynamic macrocycles and polymers. chemrxiv.org |

| van der Waals Forces | Entire Molecule | Entire Molecule | Weak | General packing and space-filling. |

Design of Organic Ligands and Organocatalysts

The molecular structure of this compound is ideally suited for the design of organic ligands for metal coordination and the development of organocatalysts. The presence of both a soft donor (thiol) and a borderline donor (amine) arranged in an ortho-like configuration (relative to each other across the ring) allows it to act as an effective bidentate chelating agent for a wide range of transition metals. smolecule.comresearchgate.net

The non-fluorinated analog, 2-aminothiophenol (B119425), is a well-established ligand in coordination chemistry, forming stable complexes with metals such as copper, zinc, and platinum. smolecule.comchem-asahi.co.jp These complexes have found use in catalysis and as precursors to pharmaceutical compounds. smolecule.com The introduction of a fluorine atom onto this ligand framework is expected to significantly modulate its electronic properties. The strong electron-withdrawing nature of fluorine can alter the electron density on the donor atoms and the aromatic ring, thereby influencing the stability, redox potential, and reactivity of the resulting metal complex. Research on other fluorinated ligands has shown that such electronic tuning can lead to enhanced catalytic activity. fu-berlin.de

As a potential N,S-bidentate ligand, this compound could be used to synthesize novel metal complexes for applications in:

Homogeneous Catalysis: Influencing the selectivity and efficiency of cross-coupling reactions, hydrogenations, or oxidations.

Materials Science: Forming coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or porous properties.

Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes or acting as a platform for radiopharmaceutical agents. smolecule.com

Tailoring of Molecular Architectures for Specific Applications

The chemical reactivity of the amino and thiol groups, combined with the electronic influence of the fluorine atom, provides multiple avenues for the strategic modification of the this compound core. This allows for the tailoring of molecular architectures to achieve specific functions.

A primary application for this molecule is as a key intermediate in the synthesis of fluorinated heterocyclic compounds. The reaction of 2-aminothiophenols with electrophiles like aldehydes, ketones, or carboxylic acids is a standard method for constructing the benzothiazole ring system. nih.govmdpi.comresearchgate.net Benzothiazoles are a class of compounds with a broad spectrum of biological activities and applications as fluorescent materials. By using this compound as the precursor, novel fluorinated benzothiazoles can be synthesized, where the fluorine atom can enhance metabolic stability or modify binding interactions in a biological context. nih.gov

Further functionalization can be achieved through reactions targeting specific groups:

Amine Group: Can be acylated, alkylated, or converted into a diazonium salt for further substitution reactions, allowing the attachment of a wide variety of other functional moieties.

Thiol Group: Can be alkylated to form thioethers or oxidized to disulfides and sulfonic acids, providing control over solubility, electronic properties, and intermolecular interactions. wikipedia.org

Aromatic Ring: The fluorine atom and the existing substituents direct the position of further electrophilic aromatic substitution, enabling the synthesis of more complex, polysubstituted aniline derivatives.

This synthetic versatility makes this compound a valuable platform molecule for creating custom-designed materials for pharmaceuticals, organic electronics, and chemical sensors.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic arrangement, connectivity, and dynamic processes within a molecule. By probing different atomic nuclei, a comprehensive picture of the molecular structure can be assembled.

Multi-nuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) for Comprehensive Structural Confirmation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the protons of the amine (NH₂) and thiol (SH) groups. The aromatic protons will appear as multiplets due to spin-spin coupling with each other and with the ¹⁹F nucleus. The chemical shifts are influenced by the electron-donating effects of the amino and mercapto groups and the electron-withdrawing effect of the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene (B151609) ring. The carbon atom bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other carbons will be influenced by the attached functional groups. libretexts.org

¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. huji.ac.ilbiophysics.org The spectrum of 2-Fluoro-5-mercaptoaniline is expected to show a single resonance for the fluorine atom, which will be split into a multiplet due to coupling with the neighboring aromatic protons (H3 and H6). huji.ac.il The chemical shift of fluorine is highly sensitive to its electronic environment, making it an excellent probe for structural analysis. biophysics.orgnih.gov

¹⁵N NMR: Nitrogen-15 NMR is less commonly used due to the low natural abundance of the ¹⁵N isotope and its lower gyromagnetic ratio, resulting in lower sensitivity. However, it can provide valuable information. The ¹⁵N chemical shift for the amino group in this compound would be expected in the typical range for aromatic amines.

The predicted NMR data, including chemical shifts and key coupling constants, are summarized in the interactive table below.

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |

| ¹H | H3 | ~6.7 - 6.9 | dd (doublet of doublets) | ³JHH, ⁴JHF |

| H4 | ~6.9 - 7.1 | t (triplet) or dd | ³JHH, ⁵JHF | |

| H6 | ~6.6 - 6.8 | dd (doublet of doublets) | ³JHH, ³JHF | |

| -NH₂ | ~3.5 - 4.5 | s (broad singlet) | None | |

| -SH | ~3.0 - 4.0 | s (singlet) | None | |

| ¹³C | C1 (-NH₂) | ~140 - 145 | d (doublet) | ²JCF |

| C2 (-F) | ~150 - 155 | d (doublet) | ¹JCF ≈ 240-250 | |

| C3 | ~115 - 120 | d (doublet) | ²JCF | |

| C4 | ~125 - 130 | d (doublet) | ³JCF | |

| C5 (-SH) | ~120 - 125 | s (singlet) | ⁴JCF | |

| C6 | ~110 - 115 | d (doublet) | ²JCF | |

| ¹⁹F | F2 | ~ -120 to -140 | m (multiplet) | ³JFH, ⁴JFH |

| ¹⁵N | N1 | ~ -320 to -340 | s (singlet) | None |

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing unambiguous correlations between nuclei, confirming the bonding framework, and probing spatial relationships.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, COSY would show cross-peaks connecting H3-H4 and H4-H6, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum would show cross-peaks linking H3 to C3, H4 to C4, and H6 to C6, providing a definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-4 bond) correlations between protons and carbons. This technique is essential for assigning quaternary (non-protonated) carbons. For instance, the proton at H6 would show a correlation to C1, C2, and C5, while H3 would correlate to C1, C2, and C5. These correlations are critical for confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could reveal through-space proximity between the amine protons (-NH₂) and the ortho proton (H6), providing conformational information.

Variable-Temperature NMR (VT-NMR) for Conformational Dynamics and Rotational Barriers

Molecules are not static; they undergo various dynamic processes such as bond rotation and conformational changes. Variable-Temperature (VT) NMR is a powerful technique to study these dynamics. nih.govmontana.edu For this compound, VT-NMR could be employed to investigate the rotational barrier around the C5-SH bond.

At room temperature, rotation around this bond is likely fast on the NMR timescale, resulting in sharp, time-averaged signals for the aromatic protons. However, at lower temperatures, this rotation could become restricted due to steric effects or intermolecular hydrogen bonding involving the thiol group. If the rotation slows sufficiently, distinct signals for different conformers might be observed, or significant line broadening could occur as the molecule approaches its coalescence temperature. nih.gov By analyzing the changes in the NMR lineshape as a function of temperature, the rate of rotation can be determined, and the activation energy (rotational barrier) for this process can be calculated. journals.co.zaresearchgate.net

Solid-State NMR for Bulk Structural Analysis

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) analyzes the structure of molecules in their solid, bulk form. This is particularly useful for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for characterizing materials that are insoluble.

Given the presence of fluorine, ¹⁹F ssNMR would be an especially sensitive tool for analyzing solid this compound. researchgate.netnih.gov Different polymorphs would exhibit distinct ¹⁹F and ¹³C ssNMR spectra due to differences in the local electronic environments and intermolecular packing in each crystal lattice. marquette.edunih.gov The chemical shift anisotropy (CSA), a parameter measured in ssNMR, is highly sensitive to the local symmetry and electronic structure around the nucleus, providing detailed information that is averaged out in solution. nih.gov

X-ray Crystallography

While NMR provides unparalleled information about molecular structure and dynamics in solution, X-ray crystallography offers a definitive and high-resolution snapshot of a molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Conformation

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of a crystalline compound. Although a crystal structure for this compound is not available in the public domain, an analysis of the closely related compound, 2-Fluoro-5-nitroaniline (B1294389), provides an excellent example of the detailed information that can be obtained. researchgate.netnih.gov

An SCXRD analysis of this compound would yield:

Absolute Molecular Structure: Unambiguous confirmation of the connectivity and the relative positions of the fluoro, mercapto, and aniline (B41778) groups on the benzene ring.

Precise Geometric Parameters: High-precision measurements of all bond lengths (e.g., C-F, C-S, C-N, C-C) and bond angles, allowing for detailed comparisons with theoretical models.

Conformational Details: The dihedral angles defining the orientation of the -NH₂ and -SH groups relative to the plane of the aromatic ring would be determined.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice and identify key non-covalent interactions, such as hydrogen bonds (e.g., N-H···S or N-H···N) and potential S-H···π interactions, which govern the solid-state architecture.

The table below presents the crystallographic data for the analogous compound 2-Fluoro-5-nitroaniline, illustrating the type of data obtained from an SCXRD experiment. researchgate.net

Crystallographic Data for 2-Fluoro-5-nitroaniline

| Parameter | Value |

| Formula | C₆H₅FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 12.1967 |

| b (Å) | 3.7559 |

| c (Å) | 14.4539 |

| Unit Cell Angles | |

| α (°) | 90 |

| β (°) | 102.143 |

| γ (°) | 90 |

| Volume (ų) | 647.31 |

| Molecules per Unit Cell (Z) | 4 |

Such data provides an atomic-level understanding of the compound in its solid form, which is critical for fields ranging from materials science to pharmaceutical development.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides information on the crystal structure, phase purity, and unit cell dimensions of a material. For novel compounds like this compound, PXRD is the primary method to identify its solid-state form and determine its lattice parameters.

The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. While specific PXRD data for this compound is not extensively published, analysis of related aniline derivatives demonstrates the utility of this technique. For instance, studies on chloroaniline isomers show they crystallize in systems such as orthorhombic and monoclinic, with specific unit cell parameters determined from their powder patterns cambridge.org. The determination of a crystal structure from powder data can be complex, sometimes requiring complementary techniques like solid-state NMR and computational methods, such as periodic Density Functional Theory (DFT), to achieve a successful outcome rsc.org. In a typical analysis, the diffraction pattern would be indexed to determine the crystal system and unit cell dimensions, and the space group would be identified based on systematic absences in the diffraction data rigaku.com.

To illustrate the type of data obtained from a PXRD analysis, the table below shows crystallographic data for a related compound, m-chloroaniline cambridge.org.

| Parameter | Value for m-chloroaniline |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pcca(54) |

| a (nm) | 0.45039(9) |

| b (nm) | 1.9820(4) |

| c (nm) | 1.2699(4) |

| Molecules per unit cell (Z) | 8 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure the mass of an ion with extremely high accuracy, typically to several decimal places libretexts.org. This precision is possible because the masses of individual atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu, ¹⁹F = 18.99840 amu) libretexts.orgorgchemboulder.com. Consequently, HRMS can provide an exact molecular formula for a compound based on its unique mass signature libretexts.org.

For this compound (C₆H₆FNS), the theoretical monoisotopic mass can be calculated with high precision. This exact mass serves as a key identifier in complex mixture analysis and confirms the elemental composition of the synthesized molecule. An HRMS instrument can determine this value with an error of less than 5 parts per million (ppm), which is a standard for confirming a molecular formula unipd.it. The development of techniques like electrospray ionization (ESI) coupled with high-resolution mass analyzers has been crucial for advancing the study of complex organic molecules nih.gov.

| Element | Isotope | Exact Mass (amu) | Count | Total Mass (amu) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 6 | 72.00000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.04695 |

| Fluorine | ¹⁹F | 18.99840 | 1 | 18.99840 |

| Nitrogen | ¹⁴N | 14.00307 | 1 | 14.00307 |

| Sulfur | ³²S | 31.97207 | 1 | 31.97207 |

| Calculated Exact Mass | 143.02059 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments chemguide.co.uk. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation wikipedia.org. The fragmentation pathways are governed by the relative stability of the resulting cations and neutral radicals, with cleavages often occurring at functional groups libretexts.org.

For this compound, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 143. The fragmentation pattern would be influenced by the aromatic ring and the fluoro, amino, and mercapto substituents. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system libretexts.org. Common fragmentation pathways for substituted anilines include the loss of small neutral molecules like HCN. Aromatic thiols may lose the SH radical, while organofluorine compounds can lose a fluorine atom or HF. Analysis of these characteristic losses allows for the confirmation of the compound's structure.

The following table outlines the plausible fragmentation patterns for this compound.

| Fragment Ion | Proposed Loss | m/z | Notes |

|---|---|---|---|

| [C₆H₆FNS]⁺˙ | - | 143 | Molecular Ion (M⁺˙) |

| [C₆H₅FS]⁺˙ | •NH | 128 | Loss of amino radical |

| [C₆H₅FN]⁺˙ | •SH | 112 | Loss of mercapto radical |

| [C₅H₄FS]⁺ | HCN | 100 | Loss of hydrogen cyanide from the ring |

| [C₆H₅S]⁺ | HF, HCN | 109 | Complex rearrangement and loss |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending) at specific frequencies corresponding to particular functional groups upi.edu. It is an essential tool for confirming the presence of the key functional groups in this compound.

The spectrum of this compound is expected to show characteristic absorption bands for the primary amine (N-H stretching), the thiol (S-H stretching), the carbon-fluorine bond (C-F stretching), and the substituted aromatic ring. Hydrogen bonding has a significant influence on the spectrum; intermolecular H-bonds between the -NH₂ and -SH groups, or with a solvent, cause the corresponding stretching bands to broaden and shift to lower wavenumbers primescholars.comyoutube.com. The strength of the hydrogen bond can be correlated with the magnitude of this frequency shift researchgate.net. For example, the S-H stretching band, which appears around 2582 cm⁻¹ in a non-hydrogen-bonding environment, shifts to lower wavenumbers in the solid state, indicating strong hydrogen bonding interactions mdpi.com.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| S-H Stretch | Thiol (-SH) | 2550 - 2600 | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-F Stretch | Aryl Fluoride (B91410) | 1200 - 1300 | Strong |

Raman Spectroscopy and Tip-Enhanced Raman Spectroscopy (TERS) for Nanoscale Chemical Characterization

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FTIR, but is based on different selection rules. It is particularly useful for studying molecules on surfaces. Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced forms of this technique that provide enormous signal amplification, enabling the detection of even a single molecule beilstein-journals.org.

TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, allowing for label-free chemical imaging at the nanoscale (with resolution often below 50 nm) uu.nlnist.gov. This capability is ideal for studying the behavior of this compound on surfaces. For example, TERS could be used to image a self-assembled monolayer (SAM) of the molecule on a gold surface. The thiol group is known to form a strong bond with gold, and TERS could provide detailed information on the orientation, packing, and chemical environment of the adsorbed molecules with sub-diffraction-limit resolution tcd.ie. Studies on other aniline and thiol derivatives have demonstrated the power of TERS to localize and differentiate similar molecules on a surface and to probe their interaction with the substrate beilstein-journals.orgscirp.org. This makes TERS a powerful tool for investigating the surface chemistry and nanoscale properties of this compound in applications such as sensor development or molecular electronics nih.gov.

Electronic Spectroscopy

Electronic spectroscopy, which encompasses techniques like UV-Visible absorption and fluorescence spectroscopy, provides valuable insights into the electronic structure and photophysical properties of molecules. In the context of this compound, these methods can elucidate how the interplay of the fluoro, mercapto, and amino substituents on the aniline ring influences its electronic transitions and excited-state behavior.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a powerful tool for characterizing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are dictated by its electronic structure, particularly the nature of its chromophores and auxochromes.

For aromatic compounds like this compound, the primary chromophore is the benzene ring. The electronic transitions are typically of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals of the aromatic system. The presence of substituents on the benzene ring significantly modulates these transitions.

In substituted anilines, the electronic absorption bands, such as the S1 ← S0 (ππ*) transition, typically occur in the range of 260 to 310 nm. rsc.org The exact position and intensity of these bands for this compound would be influenced by the combined electronic effects of all three substituents. It is also important to consider the potential for intramolecular charge transfer (CT) transitions, where electron density is transferred from the electron-rich amino and mercapto groups to the aromatic ring upon photoexcitation. Such CT bands can be sensitive to solvent polarity. rsc.org

Table 1: Expected UV-Visible Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

| π → π | 280 - 320 | Conjugation of amino and mercapto groups with the benzene ring. |

| n → π | Weaker and potentially obscured | Presence of non-bonding electrons on nitrogen and sulfur. |

| Intramolecular Charge Transfer (CT) | Variable, may extend to longer wavelengths | Combined electron-donating strength of -NH2 and -SH groups. |

Note: The values in this table are estimations based on the spectroscopic properties of related substituted anilines and aminothiophenols and are not experimentally determined values for this compound.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule from its excited electronic states. Following absorption of light, a molecule can return to its ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift).

The fluorescence properties of aniline derivatives can be highly sensitive to their molecular structure and environment. nih.gov The quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters that characterize the photophysical behavior.

For this compound, the presence of the electron-donating amino and mercapto groups is expected to influence its fluorescence properties. These groups can enhance fluorescence by increasing the transition dipole moment. However, factors such as intramolecular hydrogen bonding involving the -NH2 and -SH groups, as well as interactions with the solvent, can significantly affect the fluorescence quantum yield and lifetime. nih.gov For instance, in some aniline derivatives, fluorescence quenching is observed in aqueous environments due to hydrogen bonding interactions and conformational changes in the excited state. nih.gov

The potential for intramolecular charge transfer in the excited state can also lead to interesting photophysical phenomena. In some cases, the formation of a twisted intramolecular charge transfer (TICT) state can provide a non-radiative decay pathway, leading to fluorescence quenching. The polarity of the solvent can play a crucial role in stabilizing such charge-separated states and thus modulating the fluorescence intensity.

Table 2: Expected Photophysical Properties of this compound

| Property | Expected Behavior | Influencing Factors |

| Fluorescence Emission | Expected in the near-UV to visible region, Stokes-shifted from the absorption maximum. | Electronic nature of the excited state. |

| Quantum Yield (Φf) | Highly dependent on solvent and potential for non-radiative decay pathways. | Intramolecular hydrogen bonding, solvent interactions, formation of TICT states. |

| Fluorescence Lifetime (τf) | Sensitive to environmental factors and excited-state deactivation processes. | Quenching mechanisms, solvent polarity. |

Note: The information in this table is predictive and based on the known photophysical properties of analogous substituted anilines. Specific experimental data for this compound is required for definitive characterization.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the properties of molecules, such as their geometries, energies, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis